molecular formula C14H18N2O4 B8363759 (4-Piperonylpiperazin-1-yl)acetic acid

(4-Piperonylpiperazin-1-yl)acetic acid

Cat. No.: B8363759
M. Wt: 278.30 g/mol
InChI Key: XEKJTLYUCAERFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Piperonylpiperazin-1-yl)acetic acid is a piperazine derivative characterized by a piperonyl (3,4-methylenedioxyphenyl) substituent at the 4-position of the piperazine ring, linked to an acetic acid moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C14H18N2O4/c17-14(18)9-16-5-3-15(4-6-16)8-11-1-2-12-13(7-11)20-10-19-12/h1-2,7H,3-6,8-10H2,(H,17,18)

InChI Key

XEKJTLYUCAERFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Piperazine-acetic acid derivatives differ primarily in the substituents on the piperazine ring and the acetic acid moiety. Key examples include:

Compound Name (CAS/Identifier) Substituent on Piperazine Molecular Formula Notable Properties/Applications References
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) Fmoc (bulky protecting group) C23H24N2O4 Used in peptide synthesis; enhances solubility in organic solvents
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (156478-71-6) Boc (lipophilic protecting group) C11H20N2O4 LogP: 0.85; TPSA: 75.3 Ų; common intermediate for deprotection
4-(4-Fluorophenyl)-1-piperazinylacetic acid 4-Fluorophenyl + naphthyl C22H20FN2O2 High hydrophobicity; potential CNS targeting via fluorophenyl
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid 4-Fluorophenyl C12H15FN2O2 Molecular weight: 238.26; fluorophenyl enhances metabolic stability
2-(4-Formylpiperazin-1-yl)acetic acid (948104-74-3) Formyl (reactive aldehyde) C7H12N2O3 Molar mass: 172.18; used for further derivatization
[4-(2-Aminoethyl)-1-piperazinyl]acetic acid (87980-97-0) 2-Aminoethyl C8H17N3O2 Added basicity; increased water solubility
{4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid Carbamimidoylphenyl + piperidine C18H27N5O2 Complex structure; potential for high receptor affinity

Physicochemical Properties

  • Lipophilicity : The Boc-protected derivative (LogP: 0.85) is less lipophilic than the naphthyl-containing analog , while the piperonyl group in the target compound likely confers intermediate lipophilicity.
  • Solubility: Aminoethyl substituents (e.g., in ) enhance water solubility via hydrogen bonding, whereas aromatic groups (e.g., naphthyl in ) reduce it .
  • Reactivity : Formyl () and Fmoc () groups enable facile chemical modifications, contrasting with the stable acetyl group in .

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